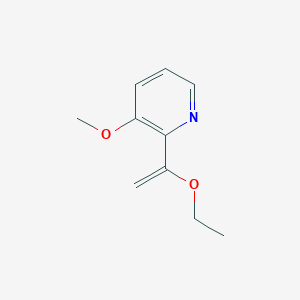

2-(1-Ethoxy-vinyl)-3-methoxy-pyridine

Description

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

2-(1-ethoxyethenyl)-3-methoxypyridine |

InChI |

InChI=1S/C10H13NO2/c1-4-13-8(2)10-9(12-3)6-5-7-11-10/h5-7H,2,4H2,1,3H3 |

InChI Key |

BPHJHAJXWGKPAC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=C(C=CC=N1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Pyridine Derivatives

Key Observations :

- Substituent Position : The 3-methoxy group in the target compound is common in analogs like 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine , but its pairing with a 2-ethoxy-vinyl group is distinct.

- Steric Hindrance : The ethoxy-vinyl substituent may introduce steric bulk, affecting binding interactions in biological systems or catalytic reactions.

Substituent Effects on Physicochemical Properties

While direct data on the target compound’s properties (e.g., Log Kow, solubility) is unavailable, insights can be inferred from analogs:

Q & A

What are the recommended methodologies for synthesizing and characterizing 2-(1-Ethoxy-vinyl)-3-methoxy-pyridine in academic research?

Basic Research Question

Answer:

Synthesis typically involves multi-step reactions starting with commercially available pyridine derivatives. For example, coupling reactions using palladium catalysts or nucleophilic substitutions can introduce the ethoxy-vinyl group. Purification is achieved via column chromatography or recrystallization. Characterization employs:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and vinyl group geometry .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

- Infrared spectroscopy (FTIR) to identify functional groups like methoxy and vinyl ether .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as pyridine derivatives may release volatile byproducts .

- First Aid: In case of exposure, flush eyes with water for 15 minutes and seek medical attention. Contaminated clothing should be removed immediately .

How can researchers optimize multi-step synthetic routes for this compound to improve yields?

Advanced Research Question

Answer:

- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, adjusting ligand ratios to enhance regioselectivity .

- Reaction Monitoring: Use TLC or in-situ NMR to track intermediate formation and optimize reaction times .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while lower temperatures reduce side reactions .

What advanced structural elucidation techniques are suitable for resolving ambiguities in the configuration of this compound?

Advanced Research Question

Answer:

- X-ray Crystallography: Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles, with refinement using software like SHELXL .

- NOESY NMR: Detects spatial proximity between protons to differentiate cis/trans configurations in the ethoxy-vinyl group .

- DFT Calculations: Computational modeling predicts electronic structures and validates experimental data .

How should researchers address contradictions in analytical data (e.g., NMR shifts conflicting with expected structures)?

Advanced Research Question

Answer:

- Cross-Validation: Compare results with multiple techniques (e.g., 2D NMR, LC-MS) to confirm assignments .

- Control Experiments: Synthesize analogs with known configurations to benchmark spectral data .

- Collaborative Analysis: Engage crystallographers or computational chemists to reconcile discrepancies between experimental and predicted data .

What experimental strategies are effective for investigating the biological activity of this compound?

Advanced Research Question

Answer:

- Receptor Binding Assays: Use radioligand displacement studies to assess affinity for target receptors (e.g., kinases or GPCRs) .

- In Vitro Toxicity Screening: Evaluate cytotoxicity in cell lines (e.g., HEK293) via MTT assays, adjusting concentrations to establish IC₅₀ values .

- Molecular Docking: Simulate interactions with protein active sites to prioritize targets for wet-lab validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.